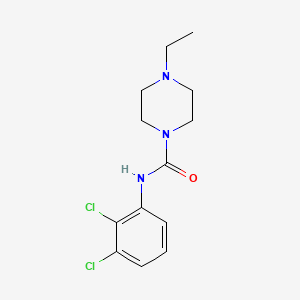
2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide is a chemical compound that belongs to the family of pyrrolidines. It is a white crystalline powder that has been used in various scientific research studies due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in pain, fever, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide has anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in animal models of arthritis and to reduce fever in animal models of infection. It has also been shown to reduce the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential as a treatment for cancer and Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide. One direction is to further investigate its mechanism of action and its potential as a treatment for cancer and Alzheimer's disease. Another direction is to study its effects on other inflammatory mediators, such as cytokines and chemokines. Additionally, future research could explore the potential of 2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide as a drug delivery system for other therapeutic agents.
Métodos De Síntesis
The synthesis of 2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide involves the reaction of 1-cycloheptyl-5-oxo-pyrrolidine-3-carboxylic acid with 2-amino-2-methylpropan-1-ol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a treatment for cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-anilino-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-21(2,23-16-10-6-5-7-11-16)20(26)22-17-14-19(25)24(15-17)18-12-8-3-4-9-13-18/h5-7,10-11,17-18,23H,3-4,8-9,12-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDBPOIIOKQOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CC(=O)N(C1)C2CCCCCC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methylbenzoyl)amino]-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5330354.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)
![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B5330399.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
![2-[(2-oxo-2-phenylethyl)thio]-N-phenylacetamide](/img/structure/B5330401.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5330422.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5330432.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5330443.png)
![4,6-dimethyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]nicotinamide](/img/structure/B5330448.png)